molecular formula C10H13NO4S B10965545 N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanesulfonamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanesulfonamide

Cat. No.: B10965545
M. Wt: 243.28 g/mol
InChI Key: SLAFUJYYXDUFTN-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their broad spectrum of biological activities. Sulfonamides have been widely used in medicinal chemistry due to their antibacterial, antifungal, and anti-inflammatory properties . This particular compound features a benzodioxin moiety, which is a structural motif found in various bioactive molecules.

Preparation Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanesulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with ethanesulfonyl chloride in the presence of a base such as sodium carbonate in an aqueous medium . The reaction proceeds under mild conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation of the sulfonamide nitrogen yields N-alkyl or N-aryl derivatives, which can exhibit different biological activities .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanesulfonamide has been studied for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease . The compound and its derivatives have shown inhibitory activity against cholinesterase enzymes, which are targets for Alzheimer’s therapy. Additionally, the compound has been investigated for its antibacterial properties, demonstrating activity against various Gram-positive and Gram-negative bacterial strains .

In the field of medicinal chemistry, this compound serves as a valuable scaffold for the development of new drugs with improved efficacy and reduced side effects. Its unique structure allows for modifications that can enhance its biological activity and selectivity.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanesulfonamide involves the inhibition of specific enzymes and molecular targets. For instance, its cholinesterase inhibitory activity is attributed to the interaction of the sulfonamide group with the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .

The compound may also interact with bacterial enzymes, disrupting essential metabolic pathways and leading to bacterial cell death. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanesulfonamide can be compared with other sulfonamide derivatives such as sulfamethoxazole, sulfadiazine, and sulfisoxazole . These compounds share the sulfonamide functional group but differ in their substituents and overall structure.

    Sulfamethoxazole: Commonly used as an antibacterial agent in combination with trimethoprim.

    Sulfadiazine: Used in the treatment of toxoplasmosis and other bacterial infections.

    Sulfisoxazole: Employed in the treatment of urinary tract infections.

The uniqueness of this compound lies in its benzodioxin moiety, which imparts distinct biological properties and potential therapeutic applications. This structural feature differentiates it from other sulfonamides and makes it a promising candidate for further research and development.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-2-16(12,13)11-8-3-4-9-10(7-8)15-6-5-14-9/h3-4,7,11H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAFUJYYXDUFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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